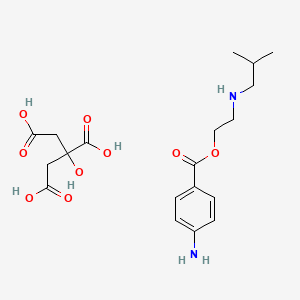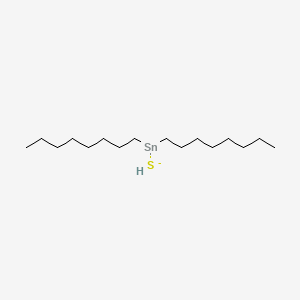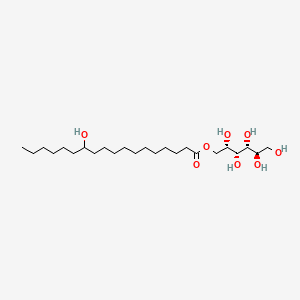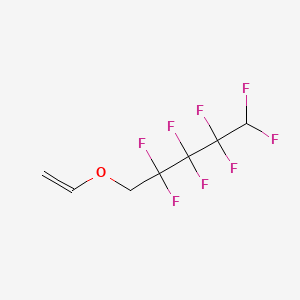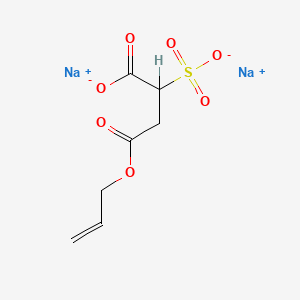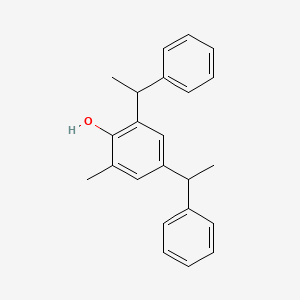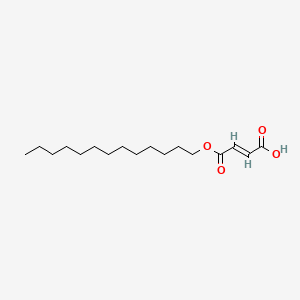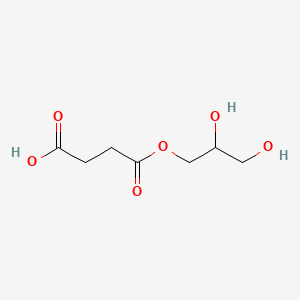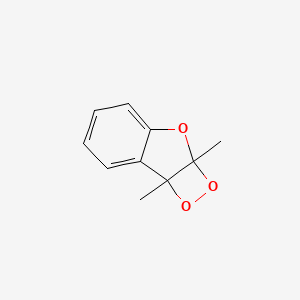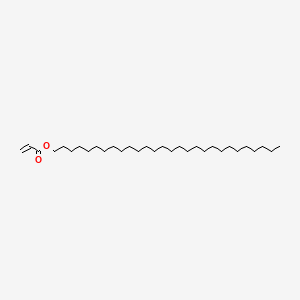
Octacosyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octacosyl acrylate is a long-chain alkyl acrylate, specifically an ester of acrylic acid and octacosanol. This compound is characterized by its hydrophobic nature due to the long alkyl chain, making it suitable for various applications in nonpolar environments. It is commonly used in the production of polymers and copolymers that exhibit unique properties such as flexibility, toughness, and resistance to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: Octacosyl acrylate can be synthesized through the esterification of acrylic acid with octacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using batch or continuous esterification processes. The reaction mixture is heated to around 100-150°C in the presence of a catalyst. The water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Octacosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form acrylic acid and octacosanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products:
Polymerization: Polythis compound or copolymers with desired properties.
Hydrolysis: Acrylic acid and octacosanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Octacosyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity and flexibility.
Biology: Incorporated into biomaterials for drug delivery systems due to its biocompatibility and controlled release properties.
Medicine: Utilized in the development of medical adhesives and coatings for implants.
Industry: Employed in the production of coatings, adhesives, and sealants that require resistance to water and environmental factors.
作用機序
The mechanism of action of octacosyl acrylate in its applications is primarily based on its hydrophobic nature and ability to form strong, flexible polymers. The long alkyl chain provides hydrophobic interactions, while the acrylate group allows for polymerization and cross-linking. These properties enable the formation of materials with enhanced mechanical strength, flexibility, and resistance to environmental degradation.
類似化合物との比較
Octadecyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Behenyl acrylate: Another long-chain alkyl acrylate with similar applications but different chain length and properties.
Stearyl acrylate: Used in similar applications but with a shorter alkyl chain compared to octacosyl acrylate.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts superior hydrophobicity and flexibility to the polymers formed. This makes it particularly useful in applications requiring high resistance to water and environmental factors, as well as in the development of advanced materials with specific mechanical properties.
特性
CAS番号 |
94138-81-5 |
|---|---|
分子式 |
C31H60O2 |
分子量 |
464.8 g/mol |
IUPAC名 |
octacosyl prop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-33-31(32)4-2/h4H,2-3,5-30H2,1H3 |
InChIキー |
HJZOFAWRMPYCHL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




